1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine
Overview
Description
1-Benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H15F2N and its molecular weight is 211.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis Applications
One key application is in the stereoselective synthesis of pharmaceutical intermediates. For example, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the preparation of a fluoroquinolone antibiotic targeting community-acquired respiratory tract infections, was developed through a highly efficient synthesis involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions (Lall et al., 2012).
Fluorine-Containing Organic Molecules
The compound also plays a role in the study of fluorine-containing organic molecules as structure-directing agents. For instance, the synthesis of microporous materials like AlPO4-5 and SAPO-5 has been explored using fluorobenzyl-pyrrolidine derivatives, showing how the presence of fluorine can affect the templating ability of organic molecules in material synthesis (Gómez-Hortigüela et al., 2005).
Probing Molecular Structures
Another application is in probing the molecular structures through synthesis and characterization studies. Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives were synthesized, and their structures were confirmed through various spectroscopic methods and X-ray diffraction. These studies not only confirm the structures of such compounds but also provide insights into their electronic and molecular properties (Huang et al., 2021).
Development of Radioligands
The development of radioligands for imaging purposes in medical research is another significant application. For example, fluorine-18 labeled compounds based on the pyrrolidyl benzilate scaffold have been prepared for potential use as ligands for muscarinic acetylcholine receptors in vivo, highlighting the role of fluorine-containing pyrrolidine derivatives in the development of diagnostic tools (Skaddan et al., 2000).
Properties
IUPAC Name |
1-benzyl-3-fluoro-3-(fluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQFOHNNIZIIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CF)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.